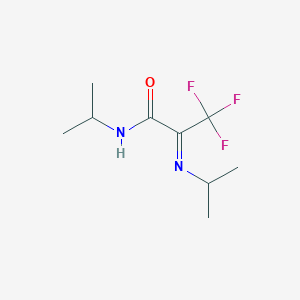![molecular formula C16H22F3N5O3 B11479239 ethyl 3,3,3-trifluoro-2-[(4-methylpiperazin-1-yl)amino]-N-(pyridin-3-ylcarbonyl)alaninate](/img/structure/B11479239.png)
ethyl 3,3,3-trifluoro-2-[(4-methylpiperazin-1-yl)amino]-N-(pyridin-3-ylcarbonyl)alaninate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ETHYL 3,3,3-TRIFLUORO-2-[(4-METHYLPIPERAZIN-1-YL)AMINO]-2-[(PYRIDIN-3-YL)FORMAMIDO]PROPANOATE is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by the presence of trifluoromethyl, piperazine, and pyridine groups, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 3,3,3-TRIFLUORO-2-[(4-METHYLPIPERAZIN-1-YL)AMINO]-2-[(PYRIDIN-3-YL)FORMAMIDO]PROPANOATE typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the trifluoromethyl group:
Piperazine incorporation: The piperazine ring is introduced through nucleophilic substitution reactions, often using piperazine derivatives.
Pyridine attachment: The pyridine moiety is incorporated through coupling reactions, such as Suzuki or Heck coupling, using pyridine boronic acids or halides.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.
Chemical Reactions Analysis
Types of Reactions
ETHYL 3,3,3-TRIFLUORO-2-[(4-METHYLPIPERAZIN-1-YL)AMINO]-2-[(PYRIDIN-3-YL)FORMAMIDO]PROPANOATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, involving reagents such as halides or nucleophiles.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Coupling reagents: Palladium catalysts, boronic acids, halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
ETHYL 3,3,3-TRIFLUORO-2-[(4-METHYLPIPERAZIN-1-YL)AMINO]-2-[(PYRIDIN-3-YL)FORMAMIDO]PROPANOATE has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ETHYL 3,3,3-TRIFLUORO-2-[(4-METHYLPIPERAZIN-1-YL)AMINO]-2-[(PYRIDIN-3-YL)FORMAMIDO]PROPANOATE involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances its lipophilicity, allowing it to penetrate biological membranes. The piperazine and pyridine groups may interact with enzymes or receptors, modulating their activity and leading to the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
ETHYL 3,3,3-TRIFLUOROPROPIONATE: Similar trifluoromethyl group but lacks the piperazine and pyridine moieties.
3,3,3-TRIFLUORO-1-PROPANOL: Contains a trifluoromethyl group but differs in the functional groups attached.
Uniqueness
ETHYL 3,3,3-TRIFLUORO-2-[(4-METHYLPIPERAZIN-1-YL)AMINO]-2-[(PYRIDIN-3-YL)FORMAMIDO]PROPANOATE is unique due to its combination of trifluoromethyl, piperazine, and pyridine groups, which confer distinct chemical and biological properties not found in simpler analogs.
Properties
Molecular Formula |
C16H22F3N5O3 |
|---|---|
Molecular Weight |
389.37 g/mol |
IUPAC Name |
ethyl 3,3,3-trifluoro-2-[(4-methylpiperazin-1-yl)amino]-2-(pyridine-3-carbonylamino)propanoate |
InChI |
InChI=1S/C16H22F3N5O3/c1-3-27-14(26)15(16(17,18)19,22-24-9-7-23(2)8-10-24)21-13(25)12-5-4-6-20-11-12/h4-6,11,22H,3,7-10H2,1-2H3,(H,21,25) |
InChI Key |
RUDZIAODFBZILM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C(F)(F)F)(NC(=O)C1=CN=CC=C1)NN2CCN(CC2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(3-chlorophenyl)-1-[(2,4-dichlorobenzyl)sulfanyl]-7,8-dihydro-6H-cyclopenta[4,5]thieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B11479156.png)
![Ethyl 4-(3,4-dimethoxyphenyl)-2-{[(3,4,5-trimethoxyphenyl)carbonyl]amino}thiophene-3-carboxylate](/img/structure/B11479166.png)

![methyl 1-bromo-3,4,6-trihydroxy-2-methoxy-5-oxo-5H-benzo[7]annulene-8-carboxylate](/img/structure/B11479177.png)
![2-amino-6-(3-chlorophenyl)-5-(2,4-diamino-6-oxo-1,6-dihydropyrimidin-5-yl)-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-one](/img/structure/B11479184.png)

![2-(4-methoxyphenoxy)-N-[4-([1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]acetamide](/img/structure/B11479210.png)
![N-{2-[(2-chlorophenyl)amino]-1,1,1,3,3,3-hexafluoropropan-2-yl}-2-methylpropanamide](/img/structure/B11479213.png)
![2-hydroxy-N'-{(1E)-1-[1-(2-methoxyethyl)-4,5-dioxo-2-phenylpyrrolidin-3-ylidene]ethyl}benzohydrazide](/img/structure/B11479223.png)
![2-(2-fluorophenyl)-1-{2-[2-methoxy-4-(prop-2-en-1-yl)phenoxy]ethyl}-1H-benzimidazole](/img/structure/B11479229.png)
![N-{4-[4-(morpholin-4-ylmethyl)-1,3-thiazol-2-yl]phenyl}-1-benzothiophene-2-carboxamide](/img/structure/B11479233.png)

![5-{[(5-benzyl-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}-6-chloro-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B11479237.png)
![3-cyclohexyl-N-{2-[4-(pyrrolidin-1-ylsulfonyl)phenyl]ethyl}propanamide](/img/structure/B11479248.png)
